molecular formula C12H10OS B1600543 2-Hydroxyphenyl phenyl sulfide CAS No. 55214-86-3

2-Hydroxyphenyl phenyl sulfide

Cat. No. B1600543
CAS RN: 55214-86-3
M. Wt: 202.27 g/mol
InChI Key: UKKOURMQKUUQMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenolic compounds like “2-Hydroxyphenyl phenyl sulfide” has been a subject of research. For instance, a new Schiff-base complex 2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol has been synthesized and characterized by elemental analyses, UV–VIS and IR spectroscopy and single crystal X-ray determination . Another study mentions the synthesis of bis [4 (2-hydroxy-3-methacryloyloxypropoxy)phenyl]sulfide (BES-DM) with N -vinyl-2-pyrrolidone (NVP) through a two-step reaction .


Molecular Structure Analysis

The molecular structure of phenolic compounds is characterized by one or more hydroxyl groups directly attached to one or more aromatic rings . A study on a similar compound, 2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol, reveals that the structure comprises two independent and similar molecules . The two independent molecules in the asymmetric unit are hydrogen bonded and have different conformations .


Chemical Reactions Analysis

The chemical reactions involving phenolic compounds like “2-Hydroxyphenyl phenyl sulfide” can be complex. For example, the excited state relaxation dynamics of 2-(2′-hydroxyphenyl)benzothiazole (HBT) in the gas phase and the solvents have been explored experimentally and theoretically . Another study discusses the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines .

Scientific Research Applications

Synthesis and Characterization

2-Hydroxyphenyl phenyl sulfide and related compounds have been extensively studied in the context of synthesis and characterization. For instance, in the synthesis of organostannyl sulfides, 2-hydroxyphenyl groups play a crucial role (Hager, Huber, Silvestri, & Barbieri, 1981). Additionally, the synthesis of 2-(phenylthio)phenols through copper(I)-catalyzed tandem transformation demonstrates the chemical versatility of compounds containing 2-hydroxyphenyl units (Xu, Wan, Mao, & Pan, 2010).

Environmental Applications

The detection of hydrogen sulfide in water samples using 2-(4-hydroxyphenyl) derivatives highlights the environmental application of these compounds. They serve as efficient and selective probes for environmental monitoring (El-Maghrabey, Watanabe, Kishikawa, & Kuroda, 2019).

Biological Significance

In the field of biology, hydrogen sulfide-releasing molecules such as GYY4137, which have a 2-hydroxyphenyl structure, have been characterized for their potential therapeutic values in cardiovascular diseases (Li et al., 2008).

Photocatalytic Decontamination

Studies have also explored the photocatalytic decontamination properties of compounds like 2-chloroethyl phenyl sulfide, a derivative of 2-hydroxyphenyl phenyl sulfide, demonstrating the potential of these compounds in decontamination processes (Mehrizad & Gharbani, 2011).

Future Directions

Research on phenolic compounds like “2-Hydroxyphenyl phenyl sulfide” is ongoing. For instance, recent advances in quinazolinones as an emerging molecular platform for luminescent materials and bioimaging suggest potential future directions . Another study discusses the current state of knowledge in the fields of the chemistry of phosphaangulenes (hexacyclic triarylphosphines with a distinctive conical shape) and their derivatives .

properties

IUPAC Name

2-phenylsulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKOURMQKUUQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452577
Record name 2-HYDROXYPHENYL PHENYL SULFIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55214-86-3
Record name 2-HYDROXYPHENYL PHENYL SULFIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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